molecular formula C10H8BrClO4 B11831058 Methyl 5-Bromo-3-(2-chloroacetyl)-2-hydroxybenzoate

Methyl 5-Bromo-3-(2-chloroacetyl)-2-hydroxybenzoate

Cat. No.: B11831058
M. Wt: 307.52 g/mol
InChI Key: BIFIHCOXTFGJCQ-UHFFFAOYSA-N
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Description

Methyl 5-Bromo-3-(2-chloroacetyl)-2-hydroxybenzoate is an organic compound that belongs to the class of brominated hydroxybenzoates. This compound is characterized by the presence of a bromine atom at the 5th position, a chloroacetyl group at the 3rd position, and a methoxy group at the 2nd position of the benzoate ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Bromo-3-(2-chloroacetyl)-2-hydroxybenzoate typically involves the following steps:

    Bromination: The starting material, 2-hydroxybenzoic acid, is brominated at the 5th position using bromine in the presence of a catalyst.

    Chloroacetylation: The brominated product is then reacted with chloroacetyl chloride in the presence of a base to introduce the chloroacetyl group at the 3rd position.

    Esterification: Finally, the product is esterified with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Bromo-3-(2-chloroacetyl)-2-hydroxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chloroacetyl groups can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various nucleophiles are used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with different functional groups.

    Reduction: Reduced derivatives with altered functional groups.

    Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Methyl 5-Bromo-3-(2-chloroacetyl)-2-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 5-Bromo-3-(2-chloroacetyl)-2-hydroxybenzoate involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophiles in biological systems. The bromine atom and hydroxybenzoate moiety contribute to the compound’s reactivity and binding affinity to various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-Bromo-2-hydroxybenzoate: Lacks the chloroacetyl group, making it less reactive in certain substitution reactions.

    Methyl 3-(2-chloroacetyl)-2-hydroxybenzoate: Lacks the bromine atom, affecting its reactivity and binding properties.

    Methyl 5-Bromo-3-(acetyl)-2-hydroxybenzoate: Has an acetyl group instead of a chloroacetyl group, altering its chemical behavior.

Uniqueness

Methyl 5-Bromo-3-(2-chloroacetyl)-2-hydroxybenzoate is unique due to the presence of both bromine and chloroacetyl groups, which confer distinct reactivity and binding properties. This makes it a valuable compound for various chemical and biological studies.

Properties

Molecular Formula

C10H8BrClO4

Molecular Weight

307.52 g/mol

IUPAC Name

methyl 5-bromo-3-(2-chloroacetyl)-2-hydroxybenzoate

InChI

InChI=1S/C10H8BrClO4/c1-16-10(15)7-3-5(11)2-6(9(7)14)8(13)4-12/h2-3,14H,4H2,1H3

InChI Key

BIFIHCOXTFGJCQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1O)C(=O)CCl)Br

Origin of Product

United States

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